2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid is an organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol It is a derivative of propanoic acid, featuring a cyclohexenyl group and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of Cyclohexenyl Acetic Acid: Cyclohexene is reacted with acetic acid under acidic conditions to form cyclohexenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexenone derivatives.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexenyl group may interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Cyclohex-1-en-1-yl)acetamido]butanoic acid: Similar structure but with a butanoic acid backbone.
2-[2-(Cyclohex-1-en-1-yl)acetamido]pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-[2-(Cyclohex-1-en-1-yl)acetamido]hexanoic acid: Similar structure but with a hexanoic acid backbone.
Uniqueness
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid is unique due to its specific combination of a cyclohexenyl group and an acetamido group attached to a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H17NO3 |
---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H17NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RTBZWBWJMJTEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.